1-amino-1-imino-2-sulfosulfanylethane
Description
1-Amino-1-imino-2-sulfosulfanylethane (molecular formula: C₂H₆N₂O₃S₂) is a sulfur-containing organic compound characterized by a unique combination of amino (-NH₂), imino (=NH), and sulfosulfanyl (-S-SO₃) functional groups on an ethane backbone. Its monoisotopic mass is 169.98198 Da, and its InChIKey is QRSSTPPWTDEGJW-UHFFFAOYSA-N .
Properties
CAS No. |
10319-70-7 |
|---|---|
Molecular Formula |
C2H6N2O3S2 |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
InChI Key |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
Canonical SMILES |
C(C(=N)N)SS(=O)(=O)O |
Other CAS No. |
10319-70-7 |
Synonyms |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, amidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with an amidino compound in the presence of thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of methanethiol, amidino-, hydrogen thiosulfate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-amino-1-imino-2-sulfosulfanylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions may lead to the formation of simpler sulfur compounds.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of amidino derivatives.
Scientific Research Applications
1-amino-1-imino-2-sulfosulfanylethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in sulfur metabolism and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which methanethiol, amidino-, hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The amidino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Additionally, the sulfur moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
p-Aminophenylmercaptoacetic Acid (NH₂C₆H₄SCH₂CO₂H)
- Structure: Features a benzene ring with an amino group (-NH₂) and a mercaptoacetic acid (-SCH₂CO₂H) substituent.
- Properties : Melting point 186–187°C; insoluble in water, alcohol, benzene, and chloroform but soluble in aqueous acid or alkali solutions.
- Applications : Used as a synthetic intermediate for dyes and pharmaceuticals .
- Comparison: Unlike 1-amino-1-imino-2-sulfosulfanylethane, this compound lacks the sulfosulfanyl group and imino tautomerism. Its aromatic structure and solubility in acidic/basic conditions make it more suitable for industrial synthesis .
Sulfonamide Derivatives (e.g., 2-Amino-5-Thioethylthiadiazole)
- Structure: Thiadiazole ring with amino and thioethyl substituents.
- Synthesis : Prepared via condensation of amines with sulfonyl chlorides in dimethylformamide .
- Applications : Sulfonamides are widely studied for antimicrobial and enzyme-inhibiting properties.
- Comparison: The target compound’s sulfosulfanyl group differs from sulfonamides’ sulfonyl (-SO₂-) linkage. Sulfonamides’ larger, heterocyclic structures enhance biological activity, whereas this compound’s smaller size may limit stability but improve solubility .
Benzimidazole Sulfonamide Derivatives (e.g., C₂₇H₂₅N₅O₆S₃)
- Structure : Benzimidazole core with sulfonyl and imidazolyl substituents.
- Properties : High molecular weight (655.09 Da) and polar surface area (215.4 Ų) .
- Applications: Potential use in pharmaceuticals due to structural complexity and sulfonyl groups.
- Comparison : The target compound’s simplicity (169.98 Da) contrasts with benzimidazole derivatives’ high molecular weight, which influences pharmacokinetics and target specificity .
2-{[4-(Methylsulfanyl)Benzyl]Amino}-1-Phenylethanol
- Structure: Phenylethanol backbone with methylsulfanyl and benzylamino groups.
- Properties : Molecular weight 273.39 Da; aromatic and polar functional groups enhance lipophilicity .
- Comparison : The presence of a phenyl group and methylsulfanyl substituent differentiates it from the target compound’s aliphatic sulfosulfanyl chain. This structural variance affects solubility and reactivity .
Comparative Data Table
Key Research Findings and Gaps
- Reactivity: The sulfosulfanyl group in this compound may participate in redox reactions or act as a leaving group, but experimental data are lacking .
- Tautomerism: The amino-imino group could exhibit tautomerism, influencing its chemical behavior compared to stable amines like p-aminophenylmercaptoacetic acid .
- Synthetic Potential: Unlike sulfonamides and benzimidazoles, the target compound’s synthesis pathway remains undocumented, highlighting a research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
